N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide
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Description
N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide, commonly known as BMS-986165, is a small molecule drug that belongs to the class of compounds known as tyrosine kinase inhibitors. It was developed by Bristol Myers Squibb and is currently being investigated for its potential therapeutic applications.
Scientific Research Applications
Antitumor Applications
Sulfonamides have been evaluated in cell-based antitumor screens, revealing their potential as potent cell cycle inhibitors. Some compounds within this class have advanced to clinical trials due to their preliminary clinical activities. For instance, certain sulfonamides disrupt tubulin polymerization or cause a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines, highlighting their potential in cancer therapy (Owa et al., 2002).
Antibacterial and Antifungal Activities
Novel chiral and achiral benzenesulfonamides have been prepared and evaluated for their antibacterial and antifungal activities. Some synthesized compounds showed promising in vitro anti-HIV and antifungal activities, indicating the versatility of sulfonamides in developing new therapeutic agents (Zareef et al., 2007).
Chemical Synthesis and Material Science
Sulfonamides play a significant role in chemical synthesis, offering pathways for creating diverse chemical structures. For example, sulfonated Schiff base copper(II) complexes derived from sulfonamides have been synthesized and applied as selective catalysts for the homogeneous peroxidative oxidation of alcohols, demonstrating the utility of sulfonamide derivatives in catalysis and material science applications (Hazra et al., 2015).
properties
IUPAC Name |
N-[3-(4-benzylpiperidine-1-carbonyl)phenyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-32-24-11-6-12-25(19-24)33(30,31)27-23-10-5-9-22(18-23)26(29)28-15-13-21(14-16-28)17-20-7-3-2-4-8-20/h2-12,18-19,21,27H,13-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWMIIYIHSDMEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide |
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